4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile
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Overview
Description
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound that features a naphthyridine core with a chloro substituent at the 4-position, a methoxy group at the 6-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-2-methylquinoline: This compound shares a similar structure but with a methyl group instead of a cyano group.
4-Chloro-6-ethoxy-2-methylquinoline: Another similar compound with an ethoxy group replacing the methoxy group.
Uniqueness
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro, methoxy, and cyano group on the naphthyridine core makes it a versatile scaffold for various applications.
Properties
Molecular Formula |
C10H6ClN3O |
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Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O/c1-15-8-3-2-7-10(14-8)9(11)6(4-12)5-13-7/h2-3,5H,1H3 |
InChI Key |
PDLFBBIUMUHLAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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